molecular formula C20H15ClN2O4S B11453839 7-{4-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

7-{4-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11453839
M. Wt: 414.9 g/mol
InChI Key: MJCLSHCILWTCSM-UHFFFAOYSA-N
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Description

7-{4-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, a thiazolopyridine ring, and a carboxylic acid functional group, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyridine core.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the thiazolopyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-{4-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halides, such as chlorides and bromides, are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-{4-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-{4-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[(3-Chlorobenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 4-{3-[(3-Chlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 4-{4-[(2-Methoxybenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

The uniqueness of 7-{4-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid lies in its specific structural features, such as the combination of the thiazolopyridine ring and the chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H15ClN2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

7-[4-[(3-chlorophenyl)methoxy]phenyl]-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C20H15ClN2O4S/c21-13-3-1-2-11(8-13)10-27-14-6-4-12(5-7-14)15-9-16(24)22-17-18(20(25)26)23-28-19(15)17/h1-8,15H,9-10H2,(H,22,24)(H,25,26)

InChI Key

MJCLSHCILWTCSM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=CC=C(C=C3)OCC4=CC(=CC=C4)Cl

Origin of Product

United States

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